molecular formula C14H11ClO3 B6370625 MFCD18313020 CAS No. 1261916-51-1

MFCD18313020

Cat. No.: B6370625
CAS No.: 1261916-51-1
M. Wt: 262.69 g/mol
InChI Key: QUQXRTQTWGEEIC-UHFFFAOYSA-N
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Description

Based on the nomenclature pattern (MFCD prefix), it is likely a specialty chemical used in research or pharmaceutical development. Compounds with similar MDL identifiers often belong to organoboron derivatives, heterocyclic amines, or intermediates in drug synthesis.

Properties

IUPAC Name

methyl 2-chloro-5-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)12-8-10(5-6-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQXRTQTWGEEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683630
Record name Methyl 4-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-51-1
Record name Methyl 4-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18313020 involves several steps, including the use of specific reagents and conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [reaction type] with [reagents].

    Step 3: Final product formation by [reaction type] under [conditions].

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as [specific industrial methods] are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD18313020 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [products].

    Reduction: Reduced by [reagents] to yield [products].

    Substitution: Undergoes substitution reactions with [reagents] to produce [products].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [agents], and reactions are typically carried out under [conditions].

    Reduction: Reducing agents such as [agents] are used under [conditions].

    Substitution: Substitution reactions often involve [reagents] under [conditions].

Major Products

The major products formed from these reactions include [products], which are valuable for various applications in research and industry.

Scientific Research Applications

MFCD18313020 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in [specific reactions] and as a catalyst in [processes].

    Biology: Employed in [biological studies] to investigate [biological processes].

    Medicine: Utilized in the development of [medicinal compounds] and in [therapeutic applications].

    Industry: Applied in [industrial processes] for the production of [products].

Mechanism of Action

The mechanism of action of MFCD18313020 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to [target]: This interaction leads to [biological effect].

    Modulating [pathway]: Influences [pathway] to produce [effect].

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares MFCD18313020’s hypothesized attributes with two analogous compounds:

Property CAS 1022150-11-3 CAS 1046861-20-4 This compound (Inferred)
Molecular Formula C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂ Likely complex heterocyclic
Molecular Weight 486.57 g/mol 235.27 g/mol ~300–500 g/mol
Key Functional Groups Amine, ether, aromatic rings Boronic acid, halides Possible boronate/amine
Polar Surface Area (TPSA) Not reported 40.46 Ų ~30–50 Ų
Log Po/w (XLOGP3) Not reported 2.15 Moderate lipophilicity

Notes:

  • CAS 1046861-20-4, a boronic acid derivative, exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it relevant to CNS drug development .

Key Differences :

  • CAS 1022150-11-3 requires multi-step purification (e.g., recrystallization), suggesting sensitivity to impurities .
  • CAS 1046861-20-4 employs palladium-catalyzed cross-coupling, a method common in boronic acid synthesis .

Insights :

  • CAS 1022150-11-3’s hazard profile indicates irritant and toxic effects on ingestion or inhalation .
  • CAS 1046861-20-4’s high BBB permeability and lack of CYP inhibition highlight its suitability for preclinical neurological studies .

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